molecular formula C21H22N4O2S B4566897 3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B4566897
M. Wt: 394.5 g/mol
InChI Key: BMEUSNBNLTZMES-UHFFFAOYSA-N
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Description

3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Attachment of the Phenylethyl Group: This step involves the alkylation of the thiadiazole ring with a phenylethyl halide under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the acylation of the amine group on the thiadiazole ring with 3-(2-METHYLPROPANAMIDO)benzoic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammation and cell proliferation.

    Pathways: The compound may modulate signaling pathways related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(2-METHYLPROPANAMIDO)BENZAMIDE: Lacks the thiadiazole and phenylethyl groups.

    N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE: Lacks the 3-(2-METHYLPROPANAMIDO) group.

Uniqueness

3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity not found in the simpler analogs.

Properties

IUPAC Name

3-(2-methylpropanoylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14(2)19(26)22-17-10-6-9-16(13-17)20(27)23-21-25-24-18(28-21)12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEUSNBNLTZMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
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3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
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3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
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3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 5
3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-(2-METHYLPROPANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

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